molecular formula C12H27NO B12101719 4-[(Octan-2-yl)amino]butan-2-ol

4-[(Octan-2-yl)amino]butan-2-ol

Katalognummer: B12101719
Molekulargewicht: 201.35 g/mol
InChI-Schlüssel: ILQXFCAOKCEYRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Octan-2-yl)amino]butan-2-ol is a chemical compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octan-2-yl)amino]butan-2-ol involves the reaction of octan-2-amine with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard chemical engineering techniques to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Octan-2-yl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

4-[(Octan-2-yl)amino]butan-2-ol has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(Octan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobutan-2-ol: A similar compound with a shorter alkyl chain.

    Butan-2-ol: A simpler alcohol without the amino group.

    Octan-2-amine: An amine with a longer alkyl chain.

Uniqueness

4-[(Octan-2-yl)amino]butan-2-ol is unique due to its specific structure, which combines an amino group with a long alkyl chain and a secondary alcohol. This unique combination of functional groups makes it valuable for specific research applications and chemical reactions .

Eigenschaften

Molekularformel

C12H27NO

Molekulargewicht

201.35 g/mol

IUPAC-Name

4-(octan-2-ylamino)butan-2-ol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-11(2)13-10-9-12(3)14/h11-14H,4-10H2,1-3H3

InChI-Schlüssel

ILQXFCAOKCEYRJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)NCCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.